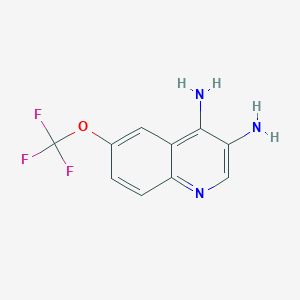

6-(Trifluoromethoxy)quinoline-3,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Trifluoromethoxy)quinoline-3,4-diamine is an organic compound with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position and two amine groups at the third and fourth positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multi-step organic reactionsThe quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions .

The amine groups are typically introduced through nitration followed by reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts, such as palladium or copper, can also be employed to facilitate specific reaction steps and improve overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert nitro groups to amine groups, which is a crucial step in its synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as stannous chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include various quinoline derivatives with different substituents, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amine groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

- 6-Trifluoromethoxy-3-indazolecarboxylic acid

- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid

Uniqueness

6-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the diamine functionality allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Biologische Aktivität

6-(Trifluoromethoxy)quinoline-3,4-diamine is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethoxy group and the diamine moiety, contribute to its potential therapeutic applications.

- Molecular Formula : C10H8F3N3O

- Molecular Weight : 241.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration. The amine groups can participate in hydrogen bonding and ionic interactions with biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline analogs found that those with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity against resistant strains of bacteria and fungi. Specifically, this compound has shown promising results against Mycobacterium tuberculosis and other pathogens.

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | <10 | Strong anti-TB activity |

| Control (RIF) | <1 | Reference drug |

Antimalarial Activity

The compound has also been evaluated for antimalarial properties. Quinoline derivatives are known for their role in malaria treatment, especially against chloroquine-resistant strains. Studies have shown that modifications at the 6-position can significantly impact potency.

| Substituent | Potency (IC50 µM) | Strain |

|---|---|---|

| Trifluoromethoxy | 0.97 | K1 (resistant) |

| Chlorine | 1.5 | 3D7 (sensitive) |

Case Study 1: Antitubercular Activity

A recent study investigated the antitubercular activity of several quinoline derivatives, including this compound. The compound exhibited an MIC of less than 10 µM against Mycobacterium tuberculosis, indicating strong potential as a lead compound for further development in tuberculosis therapy .

Case Study 2: Structure-Activity Relationship (SAR)

In a systematic SAR study involving various substituted quinolines, it was found that the presence of the trifluoromethoxy group significantly increased the biological activity compared to other halogen substitutions. The study highlighted that compounds with bulky substituents at the 7-position showed improved efficacy against multidrug-resistant strains .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile with minimal cytotoxicity observed in mammalian cell lines at therapeutic concentrations. Further studies are required to fully elucidate its safety parameters.

Eigenschaften

Molekularformel |

C10H8F3N3O |

|---|---|

Molekulargewicht |

243.18 g/mol |

IUPAC-Name |

6-(trifluoromethoxy)quinoline-3,4-diamine |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)17-5-1-2-8-6(3-5)9(15)7(14)4-16-8/h1-4H,14H2,(H2,15,16) |

InChI-Schlüssel |

YJWNPKZBVLXIGM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.